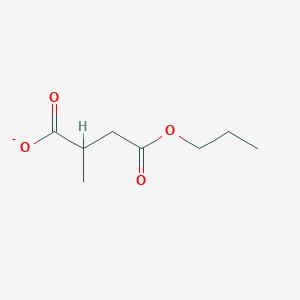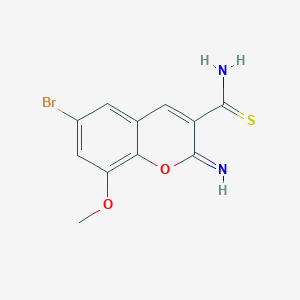
6-Bromo-2-imino-8-methoxy-2H-1-benzopyran-3-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-imino-8-methoxy-2H-1-benzopyran-3-carbothioamide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the benzopyran family, which is characterized by a fused benzene and pyran ring system. The presence of bromine, imino, methoxy, and carbothioamide groups in its structure contributes to its distinct chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-imino-8-methoxy-2H-1-benzopyran-3-carbothioamide typically involves multi-step organic reactionsThe final step involves the formation of the carbothioamide group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-imino-8-methoxy-2H-1-benzopyran-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
6-Bromo-2-imino-8-methoxy-2H-1-benzopyran-3-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-imino-8-methoxy-2H-1-benzopyran-3-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the mTOR-p70S6K signaling pathway by activating AMPK. This leads to the down-regulation of SLC7A11 expression, inhibition of System Xc− activity, and reduction of cysteine and glutathione levels, resulting in the accumulation of reactive oxygen species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 6-Bromo-2-imino-8-methoxy-2H-1-benzopyran-3-carbothioamide include:
- 7-Methoxy-6-(1,2,3-trihydroxy-3-methylbutyl)-2H-chromen-2-one
- 2H-1-Benzopyran-3-carbothioamide derivatives .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
919092-08-3 |
|---|---|
Formule moléculaire |
C11H9BrN2O2S |
Poids moléculaire |
313.17 g/mol |
Nom IUPAC |
6-bromo-2-imino-8-methoxychromene-3-carbothioamide |
InChI |
InChI=1S/C11H9BrN2O2S/c1-15-8-4-6(12)2-5-3-7(11(14)17)10(13)16-9(5)8/h2-4,13H,1H3,(H2,14,17) |
Clé InChI |
BXLBCQFYJZUKJE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=CC(=C1)Br)C=C(C(=N)O2)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14176592.png)
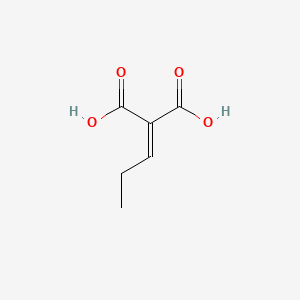
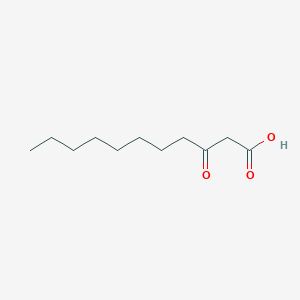
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B14176612.png)
![N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide](/img/structure/B14176616.png)
silane](/img/structure/B14176625.png)
![(2-Fluoro-5-hydroxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14176627.png)
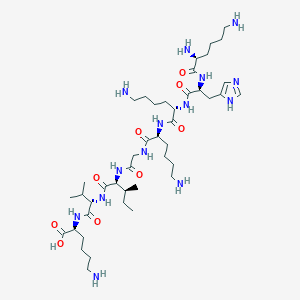
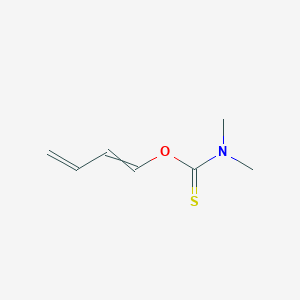
![3-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole](/img/structure/B14176640.png)

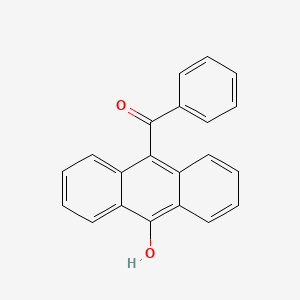
![Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]-](/img/structure/B14176644.png)
